![molecular formula C13H22O3 B12516993 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 802893-75-0](/img/structure/B12516993.png)
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is an organic compound belonging to the class of spiro compounds. It is characterized by a spirocyclic structure, which includes a tert-butyl group, a methyl group, and an oxaspiro ring system. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trimethylsulfonium iodide in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the spiro ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The spirocyclic structure allows it to fit into enzyme active sites, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-1-oxaspiro[2.5]octane: Similar spiro structure but lacks the carboxylic acid group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an azaspiro ring instead of an oxaspiro ring.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar structure with an ester group instead of a carboxylic acid group.
Uniqueness
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
802893-75-0 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c1-11(2,3)9-5-7-13(8-6-9)12(4,16-13)10(14)15/h9H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
UOMVXUKPQTYAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC(CC2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
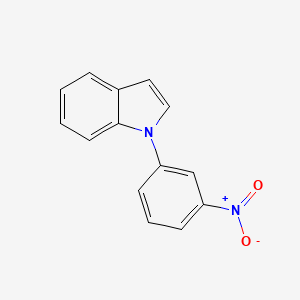
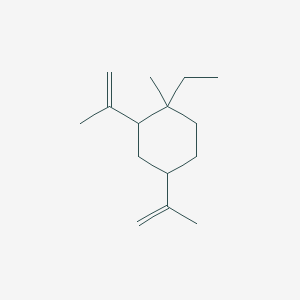
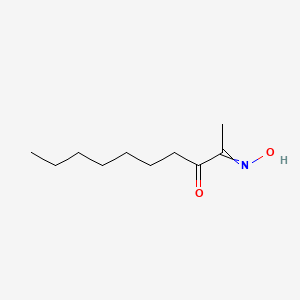
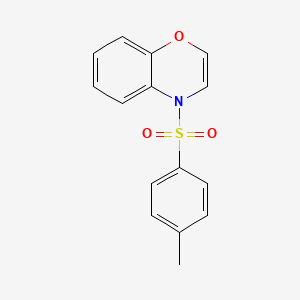
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
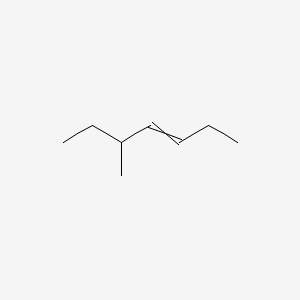
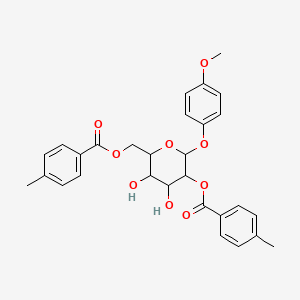

![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
